![molecular formula C14H21NO2 B3978588 N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3978588.png)
N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide
Overview
Description
N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide, also known as SBDMA, is a chemical compound that has been widely used in scientific research. It is a derivative of phenoxyacetic acid, which is a common herbicide. SBDMA has been found to have various biochemical and physiological effects, and it is considered to be a promising compound for future research.
Mechanism of Action
The exact mechanism of action of N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide is not fully understood. However, it is believed to act as an antioxidant and free radical scavenger, which helps to protect neurons from oxidative damage. N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide has also been found to reduce the levels of reactive oxygen species and lipid peroxidation products.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its neuroprotective properties. It can help prevent neuronal damage caused by oxidative stress, which is a common problem in many neurological diseases. However, one limitation of using N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide.
Future Directions
There are several future directions for research on N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide in these diseases. Another area of interest is the development of new derivatives of N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide with improved neuroprotective properties. Finally, more studies are needed to determine the mechanism of action of N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide and its potential use in other areas of medicine.
Scientific Research Applications
N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have neuroprotective properties and can help prevent neuronal damage caused by oxidative stress. N-(sec-butyl)-2-(3,4-dimethylphenoxy)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-butan-2-yl-2-(3,4-dimethylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-12(4)15-14(16)9-17-13-7-6-10(2)11(3)8-13/h6-8,12H,5,9H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBFOIOBXGQEGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC1=CC(=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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